molecular formula C15H20O5 B12616661 (2R)-6-(3-Formylphenoxy)-2-hydroxyhexyl acetate CAS No. 918531-67-6

(2R)-6-(3-Formylphenoxy)-2-hydroxyhexyl acetate

Cat. No.: B12616661
CAS No.: 918531-67-6
M. Wt: 280.32 g/mol
InChI Key: JYOWJKCLYLYSAN-CQSZACIVSA-N
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Description

(2R)-6-(3-Formylphenoxy)-2-hydroxyhexyl acetate is an organic compound with a complex structure that includes a formyl group, a phenoxy group, a hydroxy group, and an acetate group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R)-6-(3-Formylphenoxy)-2-hydroxyhexyl acetate typically involves multiple steps. One common method starts with the protection of the hydroxy group, followed by the introduction of the formyl group through a formylation reaction. The phenoxy group is then introduced via a nucleophilic substitution reaction. Finally, the acetate group is added through esterification. The reaction conditions often involve the use of catalysts and specific solvents to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for cost-effectiveness and efficiency, often using continuous flow reactors and automated systems to control reaction parameters. The use of green chemistry principles, such as minimizing waste and using environmentally friendly solvents, is also considered in industrial settings.

Chemical Reactions Analysis

Types of Reactions

(2R)-6-(3-Formylphenoxy)-2-hydroxyhexyl acetate can undergo various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid.

    Reduction: The formyl group can be reduced to a hydroxyl group.

    Substitution: The phenoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) are employed.

Major Products

    Oxidation: The major product is the corresponding carboxylic acid.

    Reduction: The major product is the corresponding alcohol.

    Substitution: The major products depend on the nucleophile used but typically involve the replacement of the phenoxy group.

Scientific Research Applications

(2R)-6-(3-Formylphenoxy)-2-hydroxyhexyl acetate has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the development of new materials and as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of (2R)-6-(3-Formylphenoxy)-2-hydroxyhexyl acetate involves its interaction with specific molecular targets. The formyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially altering their function. The phenoxy group may interact with hydrophobic pockets in biomolecules, affecting their stability and activity. The hydroxy and acetate groups can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s overall bioactivity.

Comparison with Similar Compounds

Similar Compounds

    (2R)-6-(4-Formylphenoxy)-2-hydroxyhexyl acetate: Similar structure but with the formyl group in the para position.

    (2R)-6-(3-Methoxyphenoxy)-2-hydroxyhexyl acetate: Similar structure but with a methoxy group instead of a formyl group.

    (2R)-6-(3-Formylphenoxy)-2-hydroxyhexyl benzoate: Similar structure but with a benzoate group instead of an acetate group.

Uniqueness

(2R)-6-(3-Formylphenoxy)-2-hydroxyhexyl acetate is unique due to the specific positioning of its functional groups, which can lead to distinct chemical reactivity and biological activity compared to its analogs. The combination of the formyl, phenoxy, hydroxy, and acetate groups in this particular arrangement provides unique properties that can be exploited in various applications.

Properties

CAS No.

918531-67-6

Molecular Formula

C15H20O5

Molecular Weight

280.32 g/mol

IUPAC Name

[(2R)-6-(3-formylphenoxy)-2-hydroxyhexyl] acetate

InChI

InChI=1S/C15H20O5/c1-12(17)20-11-14(18)6-2-3-8-19-15-7-4-5-13(9-15)10-16/h4-5,7,9-10,14,18H,2-3,6,8,11H2,1H3/t14-/m1/s1

InChI Key

JYOWJKCLYLYSAN-CQSZACIVSA-N

Isomeric SMILES

CC(=O)OC[C@@H](CCCCOC1=CC=CC(=C1)C=O)O

Canonical SMILES

CC(=O)OCC(CCCCOC1=CC=CC(=C1)C=O)O

Origin of Product

United States

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